molecular formula C7H6FNO B1457623 5-Fluoro-2-(oxiran-2-yl)pyridine CAS No. 1548860-89-4

5-Fluoro-2-(oxiran-2-yl)pyridine

Cat. No.: B1457623
CAS No.: 1548860-89-4
M. Wt: 139.13 g/mol
InChI Key: MGMLHJMTXVJMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(oxiran-2-yl)pyridine is a fluorinated pyridine derivative with the molecular formula C7H6FNO and a molecular weight of 139.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and an oxirane (epoxide) group at the 2-position. It is primarily used in research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

5-Fluoro-2-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite for diazotization, hydrogen fluoride for fluorination, and various reducing agents for reduction reactions. Major products formed from these reactions include fluorinated alcohols and diols.

Scientific Research Applications

5-Fluoro-2-(oxiran-2-yl)pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(oxiran-2-yl)pyridine involves its interaction with molecular targets through its fluorine and epoxide groups. The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, making it less basic and more reactive in certain conditions. The epoxide group can undergo ring-opening reactions, forming reactive intermediates that can interact with various biological targets .

Comparison with Similar Compounds

5-Fluoro-2-(oxiran-2-yl)pyridine can be compared with other fluorinated pyridines and epoxide-containing compounds:

Properties

IUPAC Name

5-fluoro-2-(oxiran-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-5-1-2-6(9-3-5)7-4-10-7/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMLHJMTXVJMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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